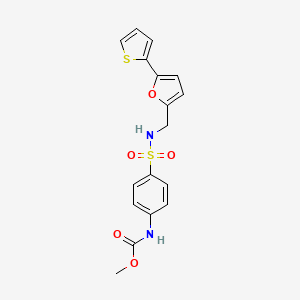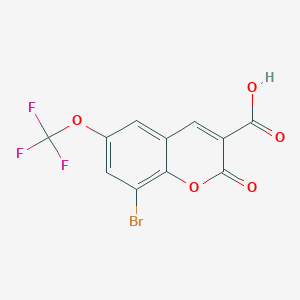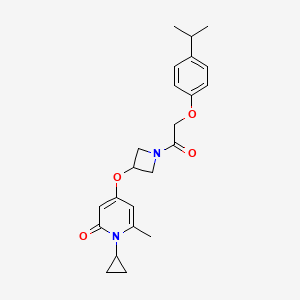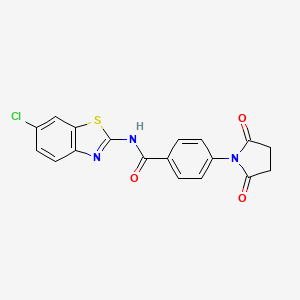
甲基(4-(N-((5-(噻吩-2-基)呋喃-2-基)甲基)磺酰胺基)苯基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of thiophene, furan, and carbamate functional groups
科学研究应用
Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The thiophene and furan rings make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry: It can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions One common approach is to start with the synthesis of the thiophene and furan derivatives, followed by their coupling through a sulfamoyl linkage
Thiophene and Furan Synthesis: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reaction: The thiophene and furan derivatives are coupled using a sulfamoylating agent under mild conditions to form the intermediate compound.
Carbamate Formation: The final step involves the reaction of the intermediate with methyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The compound can be reduced to form the corresponding thiol and alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Thiol and alcohol derivatives.
Substitution: Halogenated and nitrated derivatives.
作用机制
The mechanism of action of methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate is unique due to its combination of thiophene, furan, and carbamate groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
methyl N-[4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-17(20)19-12-4-7-14(8-5-12)26(21,22)18-11-13-6-9-15(24-13)16-3-2-10-25-16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWVHZOLTQASAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)
![2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile](/img/structure/B2444969.png)
![1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2444971.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2444973.png)
![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2444974.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2444976.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2444978.png)
![(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2444979.png)



![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)

